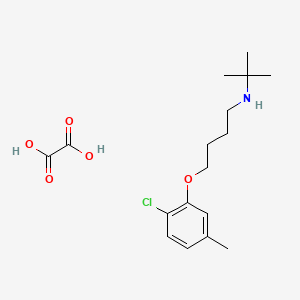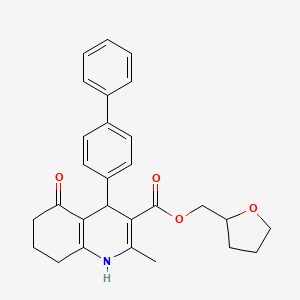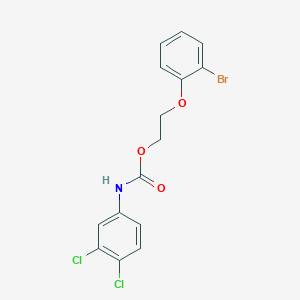
N-(tert-butyl)-4-(2-chloro-5-methylphenoxy)-1-butanamine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-4-(2-chloro-5-methylphenoxy)-1-butanamine oxalate, also known as CL-316,243, is a selective β3-adrenergic receptor agonist. It is primarily used in scientific research to study the physiological and biochemical effects of β3-adrenergic receptor activation.
作用機序
N-(tert-butyl)-4-(2-chloro-5-methylphenoxy)-1-butanamine oxalate selectively activates the β3-adrenergic receptor, leading to the activation of adenylate cyclase and the production of cyclic AMP (cAMP). This, in turn, activates protein kinase A (PKA) and leads to the phosphorylation of several downstream targets involved in energy metabolism and thermogenesis.
Biochemical and Physiological Effects:
This compound has been shown to increase energy expenditure and decrease body fat in animal models. It also increases insulin sensitivity and glucose uptake in adipose tissue. Additionally, this compound has been shown to have anti-inflammatory effects and may be beneficial in the treatment of inflammatory diseases such as asthma.
実験室実験の利点と制限
One advantage of using N-(tert-butyl)-4-(2-chloro-5-methylphenoxy)-1-butanamine oxalate in lab experiments is its selectivity for the β3-adrenergic receptor, which allows for specific activation of this receptor without affecting other adrenergic receptors. However, one limitation is that its effects may differ between species, making it important to use appropriate animal models for research.
将来の方向性
For research on N-(tert-butyl)-4-(2-chloro-5-methylphenoxy)-1-butanamine oxalate include further investigation of its potential therapeutic uses in obesity and metabolic disorders, as well as its anti-inflammatory effects. Additionally, research could focus on identifying other compounds that selectively activate the β3-adrenergic receptor and have similar or improved effects compared to this compound.
Conclusion:
In conclusion, this compound is a selective β3-adrenergic receptor agonist primarily used in scientific research to study the physiological and biochemical effects of β3-adrenergic receptor activation. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound and related compounds could lead to new therapeutic targets and treatments for obesity, metabolic disorders, and inflammatory diseases.
合成法
The synthesis of N-(tert-butyl)-4-(2-chloro-5-methylphenoxy)-1-butanamine oxalate involves several steps, starting with the reaction of tert-butylamine with 2-chloro-5-methylphenol to form N-(tert-butyl)-2-chloro-5-methylphenylamine. This intermediate is then reacted with 1,4-dibromobutane to form N-(tert-butyl)-4-(2-chloro-5-methylphenoxy)butanamine. Finally, the oxalate salt of this compound is formed by reacting it with oxalic acid.
科学的研究の応用
N-(tert-butyl)-4-(2-chloro-5-methylphenoxy)-1-butanamine oxalate is primarily used in scientific research to study the physiological and biochemical effects of β3-adrenergic receptor activation. This receptor is primarily found in adipose tissue and is involved in the regulation of energy metabolism and thermogenesis. This compound has been shown to increase energy expenditure and decrease body fat in animal models, making it a potential therapeutic target for obesity and metabolic disorders.
特性
IUPAC Name |
N-tert-butyl-4-(2-chloro-5-methylphenoxy)butan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO.C2H2O4/c1-12-7-8-13(16)14(11-12)18-10-6-5-9-17-15(2,3)4;3-1(4)2(5)6/h7-8,11,17H,5-6,9-10H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTYZRRVJVXFMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCCCNC(C)(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-fluorophenyl)-5-{[(3-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5017433.png)
![4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzoic acid](/img/structure/B5017448.png)
![1-[4-(acetyloxy)-3-methoxyphenyl]propyl acetate](/img/structure/B5017453.png)
![2-{[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}quinoline](/img/structure/B5017461.png)

![ethyl [5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5017478.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5017486.png)
![5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5017492.png)
![4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)thiomorpholine](/img/structure/B5017498.png)


![1-(4-{[3-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}-2-thienyl)ethanone](/img/structure/B5017520.png)
![N-[4-(dimethylamino)phenyl]-N'-isobutylethanediamide](/img/structure/B5017538.png)
